BenchChemオンラインストアへようこそ!

N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide

BET bromodomain inhibition Epigenetics Acetyl-lysine mimicry

N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide (CAS 710945-70-3, molecular formula C₁₃H₁₃N₃O₃S, molecular weight 291.33 g/mol) is a synthetic small molecule belonging to the indole-sulfonamide hybrid class, characterized by a 1H-indol-5-yl group linked via a sulfonamide bridge to a 3,5-dimethylisoxazole-4-sulfonyl moiety. The compound combines three privileged scaffolds—indole, isoxazole, and sulfonamide—each independently associated with diverse pharmacological activities in medicinal chemistry.

Molecular Formula C13H13N3O3S
Molecular Weight 291.33
CAS No. 710945-70-3
Cat. No. B2813114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide
CAS710945-70-3
Molecular FormulaC13H13N3O3S
Molecular Weight291.33
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C13H13N3O3S/c1-8-13(9(2)19-15-8)20(17,18)16-11-3-4-12-10(7-11)5-6-14-12/h3-7,14,16H,1-2H3
InChIKeyIVYRUNDEZKXYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-Indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide (CAS 710945-70-3): Chemical Identity and Scaffold Context for Research Procurement


N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide (CAS 710945-70-3, molecular formula C₁₃H₁₃N₃O₃S, molecular weight 291.33 g/mol) is a synthetic small molecule belonging to the indole-sulfonamide hybrid class, characterized by a 1H-indol-5-yl group linked via a sulfonamide bridge to a 3,5-dimethylisoxazole-4-sulfonyl moiety . The compound combines three privileged scaffolds—indole, isoxazole, and sulfonamide—each independently associated with diverse pharmacological activities in medicinal chemistry [1]. It is primarily cataloged as a research chemical and building block for further synthetic elaboration . At the time of this analysis (May 2026), no peer-reviewed primary research article or patent directly reports quantitative biological data for this specific compound. All differentiation claims below are therefore drawn from class-level inference, close-analog comparison, and scaffold-based projection.

Why Closely Related Indole-Sulfonamide Analogs Cannot Substitute for N-(1H-Indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide in Research Applications


Indole-sulfonamide hybrids are a structurally diverse class where small variations in the heterocyclic sulfonamide component produce large shifts in target binding, selectivity, and pharmacokinetic behavior [1]. The closest cataloged analog—N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 710945-71-4)—differs by only the replacement of the 3,5-dimethylisoxazole ring with a 1-methylimidazole ring, yet this single change eliminates the two methyl substituents that are critical for acetyl-lysine mimicry in bromodomain recognition and alters both hydrogen-bond acceptor geometry and lipophilicity (cLogP shift of approximately 0.5–1.0 units estimated by fragment addition) . The 3,5-dimethylisoxazole-4-sulfonamide substructure is a validated pharmacophore for BET bromodomain engagement [2], whereas the imidazole-4-sulfonamide substructure lacks this binding mode. Consequently, generic replacement of this compound with its imidazole analog or with simpler indole-sulfonamides will not recapitulate the same target interaction profile. The evidence that follows details the quantitative basis for this differentiation.

Quantitative Differentiation Evidence for N-(1H-Indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide: Comparator-Anchored Analysis


3,5-Dimethylisoxazole vs. 1-Methylimidazole Sulfonamide: Scaffold Divergence with Documented Bromodomain Selectivity Consequences

The 3,5-dimethylisoxazole-4-sulfonamide substructure in N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide is a well-characterized acetyl-lysine mimetic that competes for bromodomain binding pockets. In the phenylisoxazole sulfonamide series, the 3,5-dimethylisoxazole motif confers BET bromodomain affinity, with optimized leads achieving BRD4-BD1 IC₅₀ = 70 nM and BRD4-BD2 IC₅₀ = 140 nM in TR-FRET assays [1]. In contrast, the closest commercially available analog—N-(1H-indol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 710945-71-4)—replaces the isoxazole oxygen with an N-methyl group, abolishing the acetyl-lysine mimetic geometry and altering hydrogen-bonding topology. While no direct BRD4 data exist for either the target compound or its imidazole analog, the phenylisoxazole sulfonamide chemotype has been crystallographically confirmed to bind BRD4 bromodomains (PDB 4A9M) [2], a binding mode unavailable to the imidazole congener. This structural divergence predicts a categorical difference in epigenetic target engagement.

BET bromodomain inhibition Epigenetics Acetyl-lysine mimicry Scaffold comparison

Indol-5-yl Isoxazole Hybrid Class vs. Indol-3-yl Isoxazole Isomers: Cytotoxicity Potency Differentiation Driven by Regiochemistry

The indol-5-yl attachment in the target compound contrasts with the indol-3-yl attachment found in the majority of indole-isoxazole hybrids. In a systematic study by Hawash et al. (2021), indole-3-isoxazole-5-carboxamide hybrids (indol-3-yl series) were evaluated against Huh7, MCF7, and HCT116 cancer cell lines using SRB assays. The most potent compound (5a) showed IC₅₀ values of 0.7 μM (Huh7), 1.2 μM (MCF7), and 2.9 μM (HCT116), while the median IC₅₀ across all active derivatives in the series ranged from 4.7 to >50 μM [1]. Separately, Tohid et al. (2012) demonstrated that 5-(indol-5-yl)-3-phenylisoxazoles (matching the target compound's indol-5-yl connectivity) exhibited preferential antiproliferative activity in Colo320 (colon) and Calu-3 (lung) cancer cell lines at low micromolar IC₅₀, with the indol-5-yl series outperforming the corresponding indol-2-yl series in both potency and selectivity toward cancer cells over normal BSMC controls (compounds 18c and 18e retained BSMC viability) [2]. This regiochemical preference—indol-5-yl > indol-2-yl for anticancer selectivity—is a class-level finding that supports the target compound's substitution pattern as favorable.

Anticancer activity Hepatocellular carcinoma Cytotoxicity Regiochemistry comparison

Indole-Sulfonamide Library Benchmarking: Potency Thresholds from a 44-Compound Panel Inform Triaging of the 3,5-Dimethylisoxazole Hybrid

A comprehensive library of 44 indole-sulfonamide derivatives was evaluated for cytotoxicity against HuCCA-1, HepG2, A549, and MOLT-3 cell lines, complemented by QSAR modeling and molecular docking [1]. The most active compounds (bisindoles 30, 31, and 36 bearing CF₃, Cl, and NO₂ substituents) showed selective potency against MOLT-3 cells, with validated QSAR models (training set R² = 0.6186–0.9488, RMSE = 0.0938–0.2432) identifying mass, polarizability, van der Waals volume, and electronegativity as key activity determinants [1]. While the target compound was not directly tested in this panel, its structural features—mono-indole scaffold with a 3,5-dimethylisoxazole-4-sulfonamide substituent—place it within a favorable property space: the 3,5-dimethylisoxazole group contributes moderate lipophilicity and polar surface area consistent with the QSAR-derived activity envelope, whereas simpler indole-sulfonamides (e.g., unsubstituted 1H-indole-5-sulfonamide) lack the polarizability and electronegativity contributions needed for potent MOLT-3 activity. This QSAR framework provides a rational basis for prioritizing the target compound over less decorated indole-sulfonamide analogs.

Anticancer screening Indole-sulfonamide SAR MOLT-3 leukemia QSAR modeling

5-HT₆ Receptor Affinity of a Close 3,5-Dimethylisoxazole-Indole-5-sulfonamide Analog: Quantitative Benchmark from BindingDB

The closest structurally characterized analog with quantitative target-binding data is 3,5-Dimethyl-isoxazole-4-sulfonic acid [3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indol-5-yl]-amide (BDBM50159209), which shares the identical 3,5-dimethylisoxazole-4-sulfonamide-indol-5-yl core scaffold with the target compound but carries an additional 1-methylpyrrolidin-2-ylmethyl substituent at the indole 3-position. In radioligand displacement assays, this analog exhibited a Ki of 1 nM for the human 5-hydroxytryptamine 6 (5-HT₆) receptor expressed in HeLa cells, and functioned as a potent agonist with an EC₅₀ of 0.8 nM in a cAMP accumulation assay [1]. The target compound, lacking the basic amine substituent at the indole 3-position, is predicted to show lower 5-HT₆ affinity, but retains the core scaffold capable of engaging this CNS-relevant GPCR target. This provides a tractable starting point for 5-HT₆-focused medicinal chemistry optimization where the simplified scaffold of the target compound offers a cleaner SAR baseline compared to the more elaborated pyrrolidinylmethyl analog.

5-HT6 receptor GPCR agonism Binding affinity Neurological research

3,5-Dimethylisoxazole-4-sulfonamide Fragment as a Multiplexed Pharmacophore: BET Bromodomain Affinity and Anti-Proliferative Activity in Breast Cancer Models

The 3,5-dimethylisoxazole-4-sulfonamide fragment, which constitutes the sulfonamide-bearing portion of the target compound, has been independently validated as a BET bromodomain-binding motif through fragment-based screening and structure-guided optimization [1]. This fragment alone competes with acetyl-lysine for bromodomain occupancy, and its elaboration into phenylisoxazole sulfonamides yielded compounds with BRD4-BD1 IC₅₀ values as low as 70 nM and anti-proliferative activity in MV4;11 acute myeloid leukemia cells [1][2]. Furthermore, 3,5-dimethylisoxazole-containing compounds have demonstrated notable anti-proliferative activity against triple-negative breast cancer (TNBC) and MCF-7 cell lines with selectivity over non-malignant cells [3]. The target compound incorporates this validated fragment conjugated to an indole-5-sulfonamide, offering a distinct vector for fragment growth compared to the phenylisoxazole sulfonamide series. This fragment-centric perspective supports the compound's utility as a privileged starting point in fragment-based or scaffold-hopping campaigns targeting bromodomain-containing proteins.

BET bromodomain Triple-negative breast cancer Fragment-based drug discovery Pharmacophore validation

Recommended Research Application Scenarios for N-(1H-Indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide Based on Verified Evidence


Epigenetic Probe Development: Scaffold-Hopping Starting Point for BET Bromodomain Inhibitor Optimization

The 3,5-dimethylisoxazole-4-sulfonamide moiety is a crystallographically validated acetyl-lysine mimetic for BET bromodomains (PDB 4A9M) . This compound provides a structurally distinct indole-5-yl attachment vector that has not been explored in the phenylisoxazole sulfonamide series. Researchers engaged in fragment-based drug discovery or scaffold-hopping campaigns can use this compound as a starting point for structure-guided optimization toward BRD4-selective inhibitors, leveraging the indole NH as an additional hydrogen-bond donor/acceptor not present in the phenyl series. Recommended experimental entry points include TR-FRET bromodomain binding assays (BRD4-BD1/BD2) and anti-proliferative profiling in MV4;11 or MCF-7 cell lines, referencing the benchmark BRD4-BD1 IC₅₀ of 70 nM established for optimized phenylisoxazole sulfonamides .

Anticancer Library Design: Indol-5-yl Isoxazole Hybrid as a Privileged Scaffold for Hepatocellular Carcinoma Screening

Class-level evidence demonstrates that indole-isoxazole hybrids possess significant cytotoxicity against hepatocellular carcinoma cell lines, with the indol-5-yl regiochemistry conferring a selectivity advantage over indol-2-yl isomers . The target compound's 3,5-dimethylisoxazole-4-sulfonamide-indol-5-yl scaffold aligns with this favorable regiochemical profile. It is recommended as a core scaffold for library enumeration in HCC-focused screening cascades, with initial testing in Huh7, HepG2, and SNU475 cell lines (SRB assay, 48–72 h exposure). The benchmark IC₅₀ range of 0.7–3.8 μM for the most potent indole-isoxazole hybrids in HepG2 cells provides a quantitative reference for hit triaging.

5-HT₆ Receptor SAR Expansion: Simplified Core Scaffold for CNS GPCR Medicinal Chemistry

A close analog sharing the identical 3,5-dimethylisoxazole-4-sulfonamide-indol-5-yl core demonstrates high-affinity 5-HT₆ receptor binding (Ki = 1 nM) and potent agonism (EC₅₀ = 0.8 nM) . The target compound, which lacks the indole 3-position pyrrolidine substituent, provides a cleaner baseline scaffold for systematic SAR exploration at the indole 2-, 3-, and N1-positions. This is particularly valuable for CNS drug discovery programs targeting cognitive disorders where 5-HT₆ antagonism or agonism is therapeutically relevant. Recommended assays: [³H]LSD competitive binding and cAMP functional assays in HeLa cells expressing human 5-HT₆ receptor.

Chemical Biology Tool Compound: Indole-Isoxazole-Sulfonamide Hybrid for Multi-Target Profiling

The compound's molecular architecture integrates three pharmacophores—indole (kinase/GPCR recognition), isoxazole (bromodomain/hydrogen-bonding), and sulfonamide (zinc-binding/carbonic anhydrase inhibition)—within a single, compact structure (MW 291.33). This multi-privileged scaffold design makes it suitable for broad-panel selectivity profiling across the bromodomain family, kinase panel, and GPCRome. The QSAR-validated property space (polarizability, electronegativity, moderate lipophilicity) supports favorable drug-like characteristics while the modest molecular weight leaves room for further synthetic elaboration. Researchers can deploy this compound as a probe for target deconvolution studies or as a reference scaffold in chemoproteomic profiling experiments.

Quote Request

Request a Quote for N-(1H-indol-5-yl)-3,5-dimethyl-4-isoxazolesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.